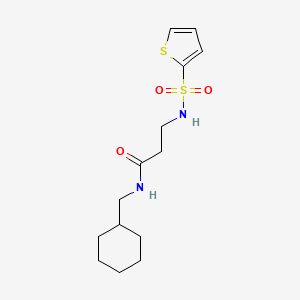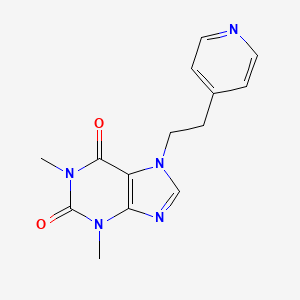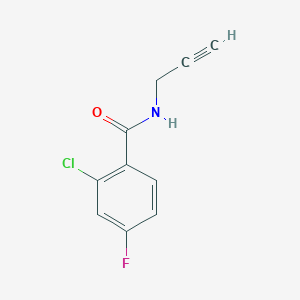
N-(4-acetamido-3-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-chlorophenyl)benzamide, commonly known as ACBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBC is a synthetic derivative of benzamide, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery. In
作用机制
The mechanism of action of ACBC is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of ACBC and the amino group of a lysine residue in the target protein. This covalent bond results in a stable adduct that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
ACBC has been shown to have minimal toxicity and does not significantly affect the viability or proliferation of cells. However, it is important to note that ACBC can potentially interfere with protein function, which may have downstream effects on cellular processes. Therefore, it is important to use caution when interpreting the results of experiments involving ACBC.
实验室实验的优点和局限性
ACBC has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for intracellular imaging. Additionally, ACBC has a high binding affinity for proteins, which makes it a useful tool for studying protein-protein interactions. However, ACBC has some limitations. For example, it can potentially interfere with protein function, which may make it difficult to interpret the results of experiments. Additionally, ACBC has a relatively short half-life in vivo, which may limit its utility for long-term imaging studies.
未来方向
There are several future directions for research involving ACBC. One area of interest is the development of new fluorescent probes based on the structure of ACBC. These probes could potentially have improved binding affinity, selectivity, and stability compared to ACBC. Additionally, there is interest in using ACBC as a tool for studying protein dynamics and turnover in vivo. Finally, there is potential for using ACBC as a therapeutic agent for diseases that involve abnormal protein-protein interactions, such as cancer.
合成方法
The synthesis of ACBC involves the reaction of 4-acetamido-3-chloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. The overall yield of the synthesis is typically around 50%.
科学研究应用
ACBC has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. ACBC has been shown to selectively bind to proteins in vivo, which makes it a useful tool for studying protein-protein interactions and protein localization. Additionally, ACBC has been used as a precursor for the synthesis of other fluorescent probes, such as ACBC-biotin and ACBC-dansyl.
属性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-14-8-7-12(9-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENRJDWWKBIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)




![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
